molecular formula C12H8IN3O2S2 B6060460 N-(4-iodophenyl)-2,1,3-benzothiadiazole-5-sulfonamide

N-(4-iodophenyl)-2,1,3-benzothiadiazole-5-sulfonamide

Cat. No.: B6060460
M. Wt: 417.2 g/mol
InChI Key: ZCVOHOMOHXZMIN-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2,1,3-benzothiadiazole-5-sulfonamide is a complex organic compound that features a benzothiadiazole core substituted with an iodophenyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2,1,3-benzothiadiazole-5-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent to form the benzothiadiazole ring. The iodophenyl group can be introduced via a halogenation reaction, where an appropriate precursor is treated with iodine in the presence of a catalyst. The sulfonamide group is then added through a sulfonation reaction, typically using chlorosulfonic acid followed by amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2,1,3-benzothiadiazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

N-(4-iodophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2,1,3-benzothiadiazole-5-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The iodophenyl group can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and exhibit similar biological activities.

    4-Iodophenol: Another iodophenyl compound with different functional groups, used in various chemical reactions.

    N-4-iodophenyl-N′-2-chloroethylurea: A compound with significant antineoplastic and antiangiogenic potency.

Uniqueness

N-(4-iodophenyl)-2,1,3-benzothiadiazole-5-sulfonamide is unique due to its combination of the benzothiadiazole core, iodophenyl group, and sulfonamide group

Properties

IUPAC Name

N-(4-iodophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3O2S2/c13-8-1-3-9(4-2-8)16-20(17,18)10-5-6-11-12(7-10)15-19-14-11/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVOHOMOHXZMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=NSN=C3C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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